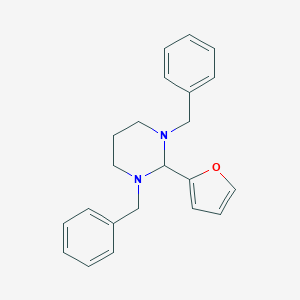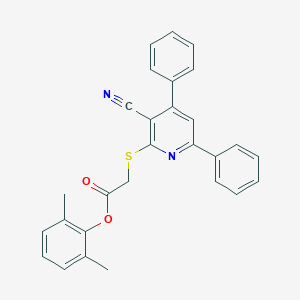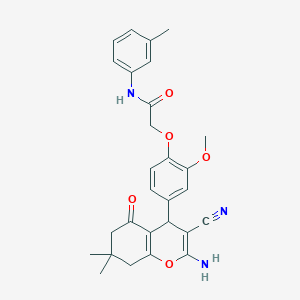![molecular formula C21H19BrN4O2S B409130 3-{5-[(4-BROMOPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-7-(DIETHYLAMINO)-2H-CHROMEN-2-ONE](/img/structure/B409130.png)
3-{5-[(4-BROMOPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-7-(DIETHYLAMINO)-2H-CHROMEN-2-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{5-[(4-BROMOPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-7-(DIETHYLAMINO)-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[(4-BROMOPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-7-(DIETHYLAMINO)-2H-CHROMEN-2-ONE typically involves multiple steps. One common method involves the reaction of 4-bromoaniline with thiocarbohydrazide to form the intermediate 5-(4-bromo-phenylamino)-1,3,4-thiadiazole. This intermediate is then reacted with 7-diethylamino-4-chloro-3-formylchromone under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
3-{5-[(4-BROMOPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-7-(DIETHYLAMINO)-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of various diseases.
Industry: Used in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of 3-{5-[(4-BROMOPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-7-(DIETHYLAMINO)-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of certain biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-5-bromo-1,3,4-thiadiazole
- 1,3,4-Thiadiazole derivatives with various substituents
- Thiadiazolo[3,2-α]pyrimidin-7-ones
Uniqueness
3-{5-[(4-BROMOPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-7-(DIETHYLAMINO)-2H-CHROMEN-2-ONE is unique due to its specific combination of a thiadiazole ring with a chromenone moiety. This structural feature imparts distinct biological activities and potential therapeutic applications that are not observed in other similar compounds .
Eigenschaften
Molekularformel |
C21H19BrN4O2S |
|---|---|
Molekulargewicht |
471.4g/mol |
IUPAC-Name |
3-[5-(4-bromoanilino)-1,3,4-thiadiazol-2-yl]-7-(diethylamino)chromen-2-one |
InChI |
InChI=1S/C21H19BrN4O2S/c1-3-26(4-2)16-10-5-13-11-17(20(27)28-18(13)12-16)19-24-25-21(29-19)23-15-8-6-14(22)7-9-15/h5-12H,3-4H2,1-2H3,(H,23,25) |
InChI-Schlüssel |
NATNDOUNWQDDCO-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(S3)NC4=CC=C(C=C4)Br |
Kanonische SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(S3)NC4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Cyclopentyl-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B409048.png)
![1-[(3-methylphenyl)carbonyl]-3-pentyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B409049.png)

![ETHYL 2-[2-(PHENYLAMINO)BENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B409053.png)
![Ethyl 2-{(2-hydroxybenzyl)[({[1-(2-thienyl)ethylidene]amino}oxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B409054.png)
![N-[(4-Chloro-phenyl)-(2-hydroxy-naphthalen-1-yl)-methyl]-benzamide](/img/structure/B409057.png)
methyl]naphthalen-2-yl (phenyloxy)acetate](/img/structure/B409058.png)

![N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]pentanamide](/img/structure/B409062.png)
![2-[[5-(anilinomethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)propanamide](/img/structure/B409064.png)
![N'-[2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]-3-bromobenzohydrazide](/img/structure/B409065.png)



